molecular formula C19H31N3O3 B13545170 N-(1-(1-Acryloylpiperidine-4-carbonyl)piperidin-3-yl)pivalamide

N-(1-(1-Acryloylpiperidine-4-carbonyl)piperidin-3-yl)pivalamide

Cat. No.: B13545170
M. Wt: 349.5 g/mol
InChI Key: UOBHFSVKKCTNCV-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide is a complex organic compound that features a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring and subsequent functionalization to introduce the propanamide group. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery.

    Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-1,3-propanediol: This compound has a similar structural motif but lacks the piperidine ring.

    N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine: This compound has a similar amine group but differs in the overall structure.

Uniqueness

2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H31N3O3

Molecular Weight

349.5 g/mol

IUPAC Name

2,2-dimethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide

InChI

InChI=1S/C19H31N3O3/c1-5-16(23)21-11-8-14(9-12-21)17(24)22-10-6-7-15(13-22)20-18(25)19(2,3)4/h5,14-15H,1,6-13H2,2-4H3,(H,20,25)

InChI Key

UOBHFSVKKCTNCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C

Origin of Product

United States

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